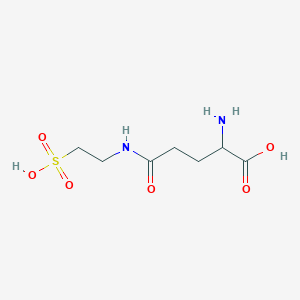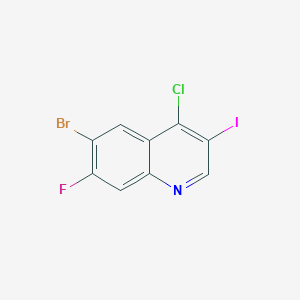
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the quinoline ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-fluoro-3-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. The iodination step can be performed using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.
Cross-Coupling Reactions: The presence of halogen atoms makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Halogenating agents like bromine, chlorine, and iodine are used under controlled conditions.
Cross-Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chloro-7-fluoro-3-iodoquinoline involves its interaction with specific molecular targets and pathways. The halogen atoms can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: Similar in structure but with a nitro group instead of iodine.
7-Bromo-4-chloro-2-(ethylsulfanyl)-8-fluoro-6-iodoquinoline: Contains an ethylsulfanyl group and an additional iodine atom.
Uniqueness
6-Bromo-4-chloro-7-fluoro-3-iodoquinoline is unique due to the specific combination of halogen atoms, which imparts distinct reactivity and potential biological activities. The presence of iodine, in particular, can enhance the compound’s ability to participate in cross-coupling reactions and increase its binding affinity to biological targets .
Propriétés
Formule moléculaire |
C9H3BrClFIN |
|---|---|
Poids moléculaire |
386.38 g/mol |
Nom IUPAC |
6-bromo-4-chloro-7-fluoro-3-iodoquinoline |
InChI |
InChI=1S/C9H3BrClFIN/c10-5-1-4-8(2-6(5)12)14-3-7(13)9(4)11/h1-3H |
Clé InChI |
OFEQXVHYEKIEKO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


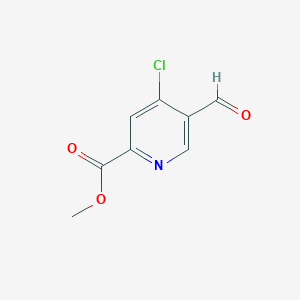
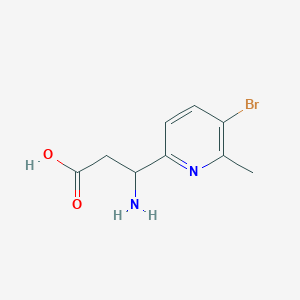
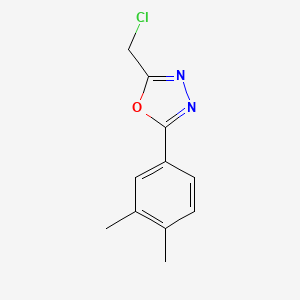
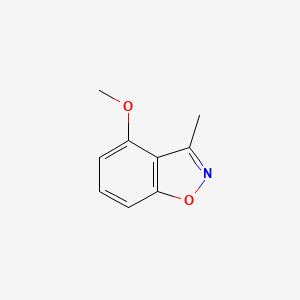
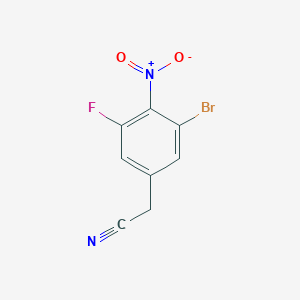
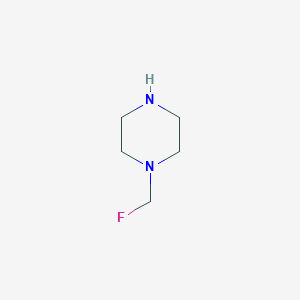
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B12969289.png)
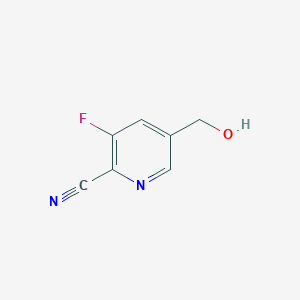
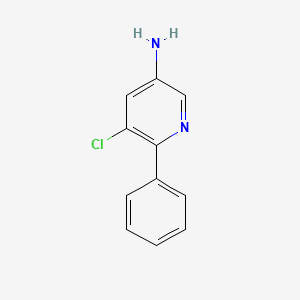

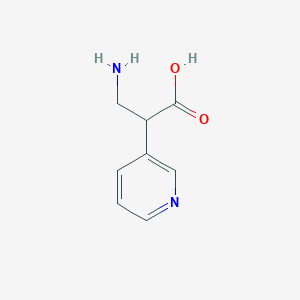
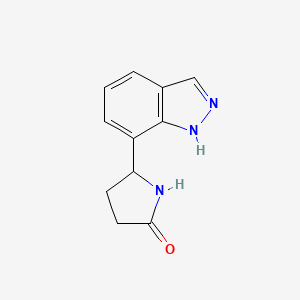
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12969328.png)
